molecular formula C16H23NO3 B5614435 4-Benzoyloxy-TEMPO

4-Benzoyloxy-TEMPO

Cat. No.: B5614435
M. Wt: 277.36 g/mol
InChI Key: DRFYZAIGLPMIOS-UHFFFAOYSA-N
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Description

4-Benzoyloxy-TEMPO, also known as 4-Hydroxy-2,2,6,6-tetramethylpiperidine 1-oxyl benzoate, is a derivative of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). This compound is characterized by the presence of a benzoyloxy group attached to the TEMPO moiety. It is commonly used as a stable free radical and has applications in various fields, including organic synthesis and catalysis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Benzoyloxy-TEMPO can be synthesized through the esterification of 4-hydroxy-TEMPO with benzoyl chloride. The reaction typically involves the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Benzoyloxy-TEMPO undergoes various chemical reactions, primarily oxidation and reduction. It is widely used as a catalyst in oxidation reactions, particularly for the conversion of alcohols to aldehydes, ketones, and carboxylic acids .

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-Benzoyloxy-TEMPO involves the generation of reactive intermediates that facilitate chemical transformations. In oxidation reactions, it acts as a redox catalyst, mediating the transfer of electrons from the substrate to the oxidizing agent. The benzoyloxy group enhances the stability and reactivity of the TEMPO moiety, making it an effective catalyst .

Properties

IUPAC Name

(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-15(2)10-13(11-16(3,4)17(15)19)20-14(18)12-8-6-5-7-9-12/h5-9,13,19H,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRFYZAIGLPMIOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1O)(C)C)OC(=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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